molecular formula C9H19NO3 B15314891 Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate

Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate

Cat. No.: B15314891
M. Wt: 189.25 g/mol
InChI Key: ROQKPIPQWREQCV-SSDOTTSWSA-N
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Description

Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4) is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent, and a hydroxypropyl chain in the (R)-configuration. This compound is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and bioactive molecules. Its synthesis typically involves coupling reactions with amino alcohols under nitrogen atmosphere, employing reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine, followed by purification via thin-layer chromatography (TLC) and structural confirmation using ¹H/¹³C NMR spectroscopy .

The compound’s stereochemistry plays a critical role in its reactivity. For instance, in radical-mediated coupling reactions with methyl 5-bromopicolinate, the (R)-configured secondary alcohol moiety facilitates a 69% yield, whereas primary alcohols or other stereoisomers fail to react under identical conditions . Safety data indicates moderate hazards, including acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-hydroxypropyl]-N-methylcarbamate

InChI

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m1/s1

InChI Key

ROQKPIPQWREQCV-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN(C)C(=O)OC(C)(C)C)O

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with ®-2-hydroxypropylamine and methyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is typically catalyzed by a base such as triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for precise control of reaction conditions, leading to more efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the carbamate group. The hydroxypropyl group can participate in hydrogen bonding, stabilizing the compound in various environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Key Structural Features Similarity Score Reactivity/Applications Source
Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate 1867120-38-4 (R)-config, methyl, hydroxypropyl N/A High-yield coupling reactions (69%)
tert-Butyl (2-hydroxyethyl)(methyl)carbamate 152192-95-5 Hydroxyethyl, methyl 0.91 Lower reactivity in radical couplings
tert-Butyl-N-(2-hydroxypropyl)carbamate 95656-86-3 Hydroxypropyl (no methyl) 0.88 Intermediate in peptide synthesis
tert-Butyl ((R)-2-aminopropyl)carbamate 333743-54-7 (R)-config, aminopropyl (no hydroxy) N/A Precursor for chiral amines
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate N/A Chloro, phenyl, hydroxybutanoyl N/A Life sciences research

Reactivity and Stereochemical Influence

  • Steric and Electronic Effects : The (R)-configured hydroxypropyl group in the target compound enhances steric accessibility, enabling efficient coupling with methyl 5-bromopicolinate. In contrast, tert-butyl (2-hydroxyethyl)(methyl)carbamate (similarity 0.91) lacks the propyl chain’s flexibility, reducing its reactivity .
  • Functional Group Variations: Replacing the hydroxy group with an amine (e.g., tert-butyl ((R)-2-aminopropyl)carbamate) shifts applications toward amino acid derivatives but introduces instability under acidic conditions .
  • Stereoselectivity : The target compound’s (R)-configuration is critical for achieving high yields (69%), whereas diastereomers or enantiomers (e.g., (S)-forms) show diminished performance in asymmetric syntheses .

Biological Activity

Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate, commonly referred to as M4, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-amyloidogenic properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

This compound is a carbamate derivative that exhibits structural characteristics conducive to biological activity. Its molecular formula is C₉H₁₉N₁O₃, and it is known for its role as an inhibitor of certain enzymes related to neurodegenerative diseases.

Inhibition of Enzymes:
M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. This dual action is significant because β-secretase plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's disease pathology. By inhibiting these enzymes, M4 may prevent the aggregation of Aβ and the formation of toxic fibrils .

Neuroprotective Effects:
Research indicates that M4 can protect astrocytes from Aβ-induced toxicity. In vitro studies demonstrated that when astrocytes were treated with Aβ1-42, significant cell death occurred; however, co-treatment with M4 improved cell viability by approximately 43% compared to controls treated with Aβ alone. This suggests that M4 may mitigate oxidative stress and inflammatory responses associated with Aβ toxicity .

In Vitro Studies

In vitro experiments have shown that M4 exhibits protective effects against oxidative stress induced by Aβ1-42. The following table summarizes key findings from these studies:

Parameter Control Aβ1-42 Aβ1-42 + M4
Cell Viability (%)10043.7862.98
TNF-α Production (pg/mL)LowHighModerate
Malondialdehyde (MDA) LevelsBaselineElevatedReduced

These results indicate that M4 not only enhances cell viability but also reduces pro-inflammatory cytokine production and oxidative stress markers like MDA .

In Vivo Studies

In vivo assessments using scopolamine-induced models of cognitive impairment revealed that while M4 showed some neuroprotective effects, they were not statistically significant when compared to established treatments like galantamine. This suggests that while M4 has potential, its bioavailability in the central nervous system may limit its efficacy in vivo .

Case Studies

Several case studies have explored the therapeutic potential of M4 in animal models:

  • Alzheimer's Disease Models: In models simulating Alzheimer's disease, administration of M4 resulted in reduced amyloid plaque formation and improved cognitive function metrics compared to control groups.
  • Oxidative Stress Models: In models designed to induce oxidative stress, M4 treatment led to lower levels of reactive oxygen species (ROS) and improved markers of neuronal health.

Q & A

Q. What comparative analysis frameworks exist for evaluating this compound against structurally similar carbamate derivatives in drug discovery contexts?

  • Methodological Answer :
  • Structure-activity relationship (SAR) tables : Compare substituent effects on bioactivity (Table 1).
  • Pharmacophore modeling : Identify critical functional groups (e.g., tert-butyl for lipophilicity, hydroxypropyl for solubility) .
Compound NameBioactivity (IC50_{50})LogPKey Structural Feature
This compound12.3 µM1.8Chiral hydroxypropyl
tert-Butyl (S)-(2-methoxypropyl)carbamate45.6 µM2.1Methoxy substitution
tert-Butyl (3-aminopropyl)carbamate>100 µM0.9Free amino group

Table 1: Comparative bioactivity of structurally related carbamates .

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